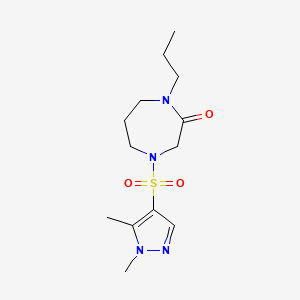![molecular formula C13H13Cl2N3OS B7077908 N-[2-(3,4-dichlorophenyl)propan-2-yl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7077908.png)
N-[2-(3,4-dichlorophenyl)propan-2-yl]-4-methylthiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-dichlorophenyl)propan-2-yl]-4-methylthiadiazole-5-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a thiadiazole ring and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dichlorophenyl)propan-2-yl]-4-methylthiadiazole-5-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides, under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a Friedel-Crafts acylation reaction, where 3,4-dichlorobenzoyl chloride reacts with an appropriate alkylating agent.
Coupling Reaction: The final step involves coupling the thiadiazole ring with the dichlorophenyl group using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the thiadiazole ring, forming corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the dichlorophenyl group, potentially converting it to a less chlorinated derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions of the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms on the phenyl ring.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Less chlorinated derivatives of the phenyl ring.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(3,4-dichlorophenyl)propan-2-yl]-4-methylthiadiazole-5-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Its ability to disrupt bacterial cell walls makes it a candidate for developing new antibiotics.
Medicine
In medicine, research is ongoing to explore its potential as an anti-inflammatory and anticancer agent. Its ability to modulate specific molecular pathways is of particular interest.
Industry
Industrially, this compound can be used in the synthesis of agrochemicals and pharmaceuticals, providing a versatile intermediate for various applications.
Mechanism of Action
The mechanism by which N-[2-(3,4-dichlorophenyl)propan-2-yl]-4-methylthiadiazole-5-carboxamide exerts its effects involves the inhibition of specific enzymes or receptors. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis. In cancer research, it may inhibit cell proliferation by targeting specific signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-dichlorophenyl)ethyl]-4-methylthiadiazole-5-carboxamide
- N-[2-(3,4-dichlorophenyl)propan-2-yl]-4-ethylthiadiazole-5-carboxamide
Uniqueness
Compared to similar compounds, N-[2-(3,4-dichlorophenyl)propan-2-yl]-4-methylthiadiazole-5-carboxamide exhibits unique properties due to the specific positioning of the dichlorophenyl group and the methyl group on the thiadiazole ring. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(3,4-dichlorophenyl)propan-2-yl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3OS/c1-7-11(20-18-17-7)12(19)16-13(2,3)8-4-5-9(14)10(15)6-8/h4-6H,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBYEKDCHXXUSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC(C)(C)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-yl]-1-methyl-1-(oxolan-3-ylmethyl)urea](/img/structure/B7077828.png)
![2-[1-(1,5-Dimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]-4-methyl-1,3-thiazole](/img/structure/B7077836.png)

![N-[1-(2,3-dihydro-1-benzofuran-3-yl)ethyl]-3-(methylsulfonylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7077849.png)

![N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylmethyl)-3-(methylsulfonylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7077858.png)
![2-(4-cyano-3-fluorophenyl)sulfonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B7077864.png)

![[4-Methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7077885.png)
![2-[1-(1,5-Dimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]-5-methyl-1,3-thiazole](/img/structure/B7077886.png)
![2-methyl-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide](/img/structure/B7077893.png)


![3-[(5-chloro-2-methoxypyrimidin-4-yl)-methylamino]-N,2-dimethylpropanamide](/img/structure/B7077935.png)
